![molecular formula C21H16Cl2F3NO B2699861 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone CAS No. 339017-50-4](/img/structure/B2699861.png)
3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone (DCBTMFP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their ring-like molecular structure. It is an important chemical intermediate and is widely used in various industrial applications, such as the synthesis of pharmaceuticals, agrochemicals, biocides, and other specialty chemicals. DCBTMFP is also used as a reagent in chemical research and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has explored the use of pyridinone derivatives in organic synthesis, highlighting their role as intermediates in the formation of complex molecules. For example, studies on pyridine and pyridinone compounds have demonstrated their utility in facilitating nucleophilic aromatic substitution reactions and their potential in creating new chemical entities through catalytic processes (Domańska & Letcher, 2000; Barrio et al., 2004). These findings suggest that derivatives of the compound could be synthesized through similar methodologies, offering pathways for the creation of novel materials or pharmaceuticals.
Material Science
The structural motifs found in pyridinone derivatives have been implicated in the design and synthesis of materials with specific optical or electronic properties. For instance, the incorporation of pyridine units into polymers or small molecules can significantly alter their photophysical behaviors, making them suitable for applications in light-emitting diodes, photovoltaics, or as sensors (Pratap & Heller, 1992). The chemical versatility of pyridinone structures, including those similar to 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone, underpins their utility in crafting materials with desirable properties.
Pharmaceutical Chemistry
Pyridinone derivatives are extensively studied for their biological activities, with many compounds exhibiting potent pharmacological properties. While the direct applications of 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone in drug development are not specified, the structural analogs and related pyridine-containing molecules have been investigated for their therapeutic potential in treating various diseases (Liu et al., 1995). These studies highlight the importance of pyridinone scaffolds in the discovery and optimization of new drugs.
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3NO/c1-13-16(11-17-18(22)6-3-7-19(17)23)20(28)8-9-27(13)12-14-4-2-5-15(10-14)21(24,25)26/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYQKWKVOGMEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=CC=C2)C(F)(F)F)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)
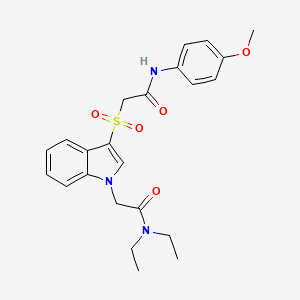


![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
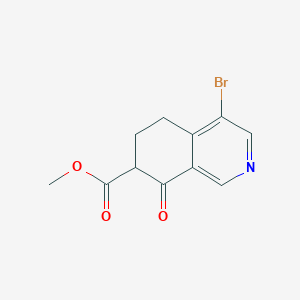
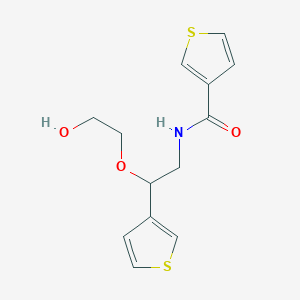
![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)
![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)
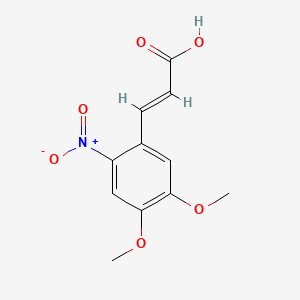
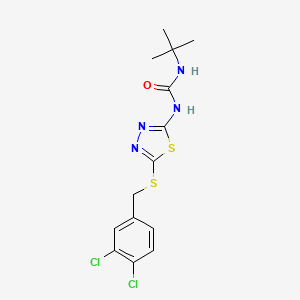
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)